铵离子

概述

描述

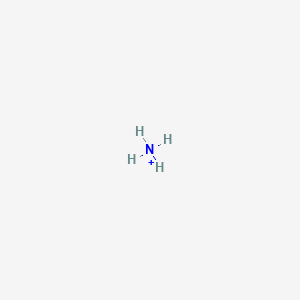

The ammonium ion (NH4+) is a polyatomic cation with a chemical formula NH4+. It is formed when a neutral ammonia compound (NH3) is protonated or takes on an additional positively charged hydrogen atom . Four hydrogen atoms are bonded to one central nitrogen atom, with a total charge of +1 . The ammonium ion behaves chemically like the ions of alkali metals, particularly the potassium ion, which is nearly the same size .

Synthesis Analysis

Ammonium ion is formed by the reaction between acids and aqueous ammonia . In ammonia, nitrogen is a central atom with 5 electrons in its valence shell, 3 of which are shared with 3-H atoms, and 1 lone pair of electrons complete the valence shell configuration . When the ammonia atom donates its lone pair to the proton, an ammonium ion is formed .

Molecular Structure Analysis

The ammonium ion has a tetrahedral structure . Being polar covalent bonds, all four N–H bonds are equivalent . The ion is isoelectronic with methane and borohydride .

Chemical Reactions Analysis

The ammonium ion behaves chemically like the ions of alkali metals, particularly the potassium ion, which is nearly the same size . Since it degrades in water to form ammonia and a hydrogen ion, the ammonium ion acts as a weak acid in aqueous solutions .

Physical And Chemical Properties Analysis

Ammonium salts are all white and soluble in water . The ammonium ion behaves similarly to the ions of alkali metals, particularly the potassium ion, which is nearly the same size . Since it degrades in water to form ammonia and a hydrogen ion, the ammonium ion acts as a weak acid in aqueous solutions .

科学研究应用

环境和生物医学监测:铵离子浓度是环境和生物医学应用中的关键参数。它作为天然水体的质量指标,也是生理反应中的潜在生物标志物。离子选择性电极,特别是电位传感器,通常用于检测铵离子,因为它们具有经济性和用户友好的特点 (Cuartero et al., 2020)。

化学和制药行业:了解铵基离子液体与分子溶剂之间的分子相互作用对化学和制药行业的应用至关重要。这些相互作用的热力学基础有助于理解离子-离子和离子-溶剂相互作用,这对各种工业过程至关重要 (Govinda et al., 2016)。

能源储存系统:水溶性铵离子电池(AIBs)在大规模智能电网应用中备受关注。它们的价格实惠和电化学性能使其成为低成本能源储存的有前途的选择 (Zhang et al., 2022)。

水净化:利用椰壳制成的活性炭从水溶液中吸附铵离子是一种环保的水净化方法。这种方法对去除铵离子和改善水质效果显著 (Boopathy et al., 2012)。

农业:硫酸铵在农业中被广泛用于土壤施肥。它在矿石浮选和金属回收中的应用也突显了其在工业生产中的重要性 (Liu Hu-ping, 2013)。

植物生理学:铵离子在植物生长和发育中的作用是显著的。像正电子发射示踪成像系统这样的技术已被用于研究植物中铵离子的吸收和氮素运动,为植物生理学和作物改良提供了见解 (Kiyomiya et al., 2001)。

铵毒性管理:关于植物中铵毒性管理的研究集中在理解参与铵代谢的生化反应和酶。这些知识对于制定减轻植物组织中过量铵的有害影响的策略至关重要 (Bittsánszky et al., 2015)。

废水处理:从废水中回收铵是一个备受关注的研究领域,特别是对于可持续废水管理和肥料生产。已经探索了各种铵回收技术和机制,突显了环境可持续性的潜力 (Ye et al., 2018)。

安全和危害

未来方向

Ammonium Ion Batteries (AIBs) offer a safer, more environmentally friendly alternative to traditional batteries, using ammonium acetate (NH4Ac) which prevents dendritic growth and enhances battery life . AIBs have a low cost, inherent stability, good electrochemical properties, and are environmentally friendly . This is a newer area of battery research compared to some of the more established systems .

属性

IUPAC Name |

azanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H3N/h1H3/p+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGZKDVFQNNGYKY-UHFFFAOYSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[NH4+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H4N+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5043974 | |

| Record name | Ammonia ion (NH4+) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5043974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

18.039 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

10.2 mg/mL at 20 °C | |

| Record name | Ammonium | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041827 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

Ammonium | |

CAS RN |

14798-03-9, 15194-15-7, 92075-50-8 | |

| Record name | Ammonium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14798-03-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ammonium cation | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014798039 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amidogen, ion(1+) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015194157 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitrogen tetrahydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092075508 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ammonia ion (NH4+) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5043974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AMMONIUM CATION | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54S68520I4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ammonium | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041827 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

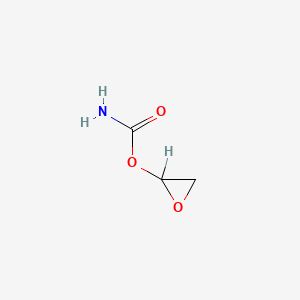

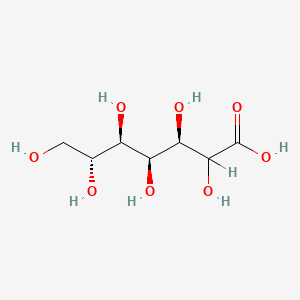

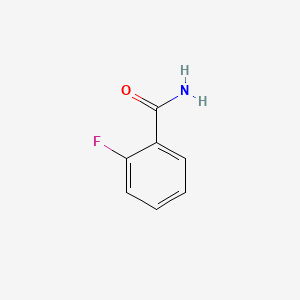

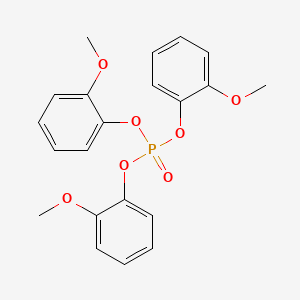

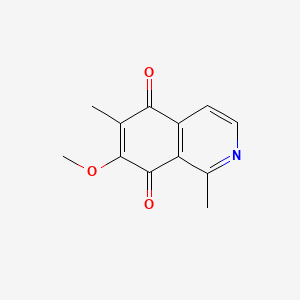

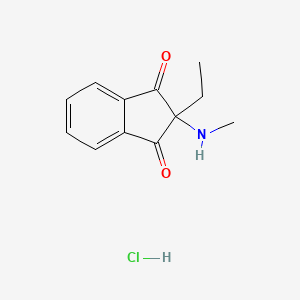

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzenesulfonic acid, 4-[[4-(dibutylamino)phenyl]azo]-](/img/structure/B1203359.png)

![2-Amino-4-[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-ethylsulfonio]butanoate](/img/structure/B1203361.png)

![4-[(4-Methoxyphenyl)hydrazono]-4h-pyrazole-3,5-diamine](/img/structure/B1203375.png)

![2,5-Bis(2-thienyl)thiazolo[5,4-d]thiazole](/img/structure/B1203376.png)